
Ethyl 2-(2,6-dimethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,6-dimethoxyphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group, and a 2,6-dimethoxyphenyl group attached to the carbon atom of the ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,6-dimethoxyphenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 2-(2,6-dimethoxyphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-dimethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2,6-Dimethoxyphenyl)acetic acid.
Reduction: 2-(2,6-Dimethoxyphenyl)ethanol.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2,6-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-(2,6-dimethoxyphenyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxy groups on the phenyl ring can also influence the compound’s reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Ethyl 2-(2,6-dimethoxyphenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(2,4-dimethoxyphenyl)acetate: Similar structure but with different substitution pattern on the phenyl ring.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
2-(2,6-Dimethoxyphenyl)acetic acid: The corresponding acid form of the ester.
These compounds share similar chemical properties but may differ in their reactivity and applications due to the differences in their functional groups and substitution patterns.
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
ethyl 2-(2,6-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C12H16O4/c1-4-16-12(13)8-9-10(14-2)6-5-7-11(9)15-3/h5-7H,4,8H2,1-3H3 |
InChI Key |
CDNFCKYCSCQDRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=C1OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


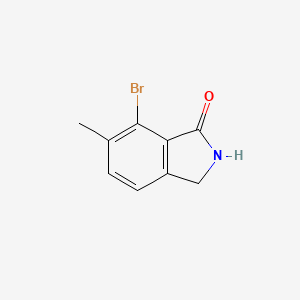
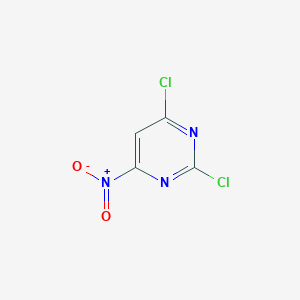
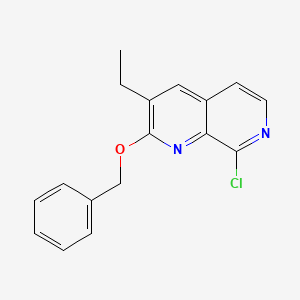
![2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B11766832.png)
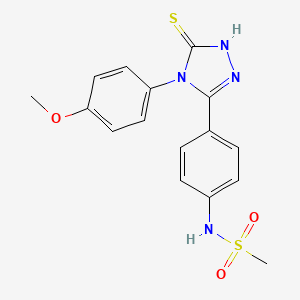
![4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine](/img/structure/B11766839.png)
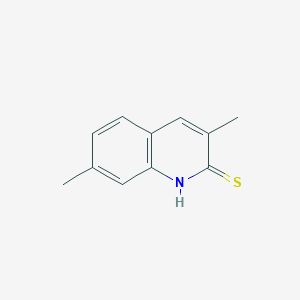

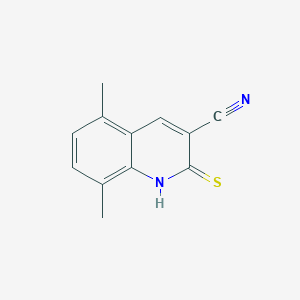
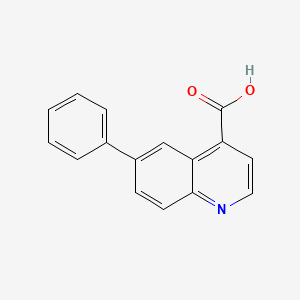

![4-Methyl-N-(7-(5-methylfuran-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B11766901.png)


